2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide is an organic compound characterized by its unique structure, which consists of a quinoline core substituted with a 2,5-dimethylphenyl group and a carbohydrazide moiety. Its molecular formula is C₁₈H₁₇N₃O, and it has a molecular weight of 291.35 g/mol. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with quinoline derivatives.
The carbohydrazide group can be introduced through hydrazinolysis of corresponding carboxylic acids or via direct reaction with hydrazine derivatives.
Quinoline derivatives, including 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide, have been studied for various biological activities. They exhibit:
The specific biological activity of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide remains to be fully elucidated through targeted pharmacological studies.
The synthesis of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide can be achieved through several methods:
The applications of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide span various fields:
Interaction studies involving 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide are crucial for understanding its mechanism of action. These studies typically focus on:
Such studies are essential for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.
Several compounds share structural similarities with 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Bromine substitution on phenyl group | Investigated for antimicrobial properties |
| 2-(Phenyl)quinoline-4-carbohydrazide | Simple phenyl substitution | Studied for anticancer activity |
| 2-(Naphthalen-1-yl)quinoline-4-carbohydrazide | Naphthalene substitution | Exhibits enhanced binding affinity to DNA |
These compounds highlight the diversity within the quinoline family while showcasing the unique substitution patterns that can influence biological activity and chemical reactivity.
The compound’s systematic IUPAC name, 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide, reflects its structural components. The core consists of a quinoline ring (a bicyclic system with a benzene fused to a pyridine ring) substituted at the 4-position with a carbohydrazide group (-CONHNH₂) and at the 2-position with a 2,5-dimethylphenyl moiety. Key features include:
The 2,5-dimethylphenyl group introduces steric bulk and electron-donating effects, while the carbohydrazide moiety provides hydrogen-bonding capabilities, critical for intermolecular interactions.
Despite extensive literature on quinoline derivatives, no experimental crystallographic data for 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide has been reported. However, insights can be drawn from related structures:
Computational studies predict that the 2,5-dimethylphenyl group in the title compound adopts a near-orthogonal orientation relative to the quinoline plane to minimize steric clash, while the carbohydrazide group remains planar due to resonance stabilization.
The structural and functional uniqueness of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide becomes evident when compared to analogues:
Key observations:
The Pfitzinger reaction represents a fundamental approach for constructing the quinoline-4-carboxylic acid scaffold that serves as the precursor to 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide [1] [2] [3]. This classical method involves the condensation of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids [3]. The reaction mechanism proceeds through the hydrolysis of the amide bond in isatin by a base such as potassium hydroxide to generate the keto-acid intermediate [3]. Subsequently, the ketone component reacts with the aniline moiety to form an imine, followed by enamine formation and cyclization with dehydration to produce the desired quinoline framework [3].
For 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide synthesis, the Pfitzinger reaction requires 2,5-dimethylacetophenone as the carbonyl component [1] [2]. The optimal reaction conditions involve heating a mixture of isatin (10 millimoles, 1.47 grams), 2,5-dimethylacetophenone (10 millimoles), and 33% potassium hydroxide (10 milliliters) in ethanol (10 milliliters) under reflux for 12 hours [1] [2]. After cooling, the reaction mixture is acidified with hydrochloric acid, and the formed residue is washed with water, filtered, dried, and crystallized from ethanol to afford the quinoline-4-carboxylic acid intermediate [1] [2].
The Pfitzinger reaction typically yields the 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid intermediate in 91% yield when performed under these optimized conditions [1] [2]. The product appears as a yellowish orange powder with a melting point range of 232-234°C [2]. Infrared spectroscopy characterization reveals characteristic absorption bands at 3446 wavenumbers (hydroxyl group), 3178 wavenumbers (aromatic carbon-hydrogen), 2980 wavenumbers (aliphatic carbon-hydrogen), and 1708 wavenumbers (carbonyl group) [2].
The conversion of quinoline-4-carboxylic acid derivatives to their corresponding hydrazide forms requires a carefully orchestrated sequence of esterification followed by hydrazinolysis [1] [2] [15]. The initial esterification step transforms the carboxylic acid functionality into a more reactive ethyl ester intermediate, which subsequently undergoes nucleophilic attack by hydrazine hydrate to form the target carbohydrazide [1] [2] [15].
The esterification of 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid proceeds through acid-catalyzed condensation with absolute ethanol [1] [2]. The reaction involves heating 2-(2,5-dimethylphenyl)quinoline-4-carboxylic acid (10 millimoles, 3.28 grams) in absolute ethanol (20 milliliters) containing concentrated sulfuric acid (2 milliliters) as a dehydrating agent under reflux for 12 hours [1] [2]. After cooling, the reaction mixture is rendered alkaline using aqueous sodium bicarbonate solution [1] [2]. The formed residue is washed with water, filtered, dried, and crystallized from ethanol to yield ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate [1] [2].
The esterification reaction typically achieves 80% yield, producing buff-colored crystals with a melting point of 92-94°C [2]. Infrared spectroscopy analysis reveals absorption bands at 3138 wavenumbers (aromatic carbon-hydrogen), 2993 wavenumbers (aliphatic carbon-hydrogen), and 1716 wavenumbers (carbonyl group) [2].
The hydrazinolysis step represents the critical transformation that introduces the hydrazide functionality essential for subsequent derivatization reactions [1] [2] [25] [26]. This reaction involves treating ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate with hydrazine hydrate under controlled conditions [1] [2]. The optimized protocol requires dissolving ethyl 2-(2,5-dimethylphenyl)quinoline-4-carboxylate (10 millimoles, 3.56 grams) in absolute ethanol (20 milliliters), followed by addition of 98% hydrazine hydrate (6 milliliters) [1] [2].
The reaction mixture is heated under reflux for 7 hours to ensure complete conversion [1] [2]. After cooling, the reaction mixture is poured into ice-cooled water, causing precipitation of the product [1] [2]. The formed residue is filtered, dried, and crystallized from ethanol to afford 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide [1] [2].
The hydrazinolysis reaction typically yields 75% of the target carbohydrazide as a white powder with a melting point of 245-247°C [2] [15]. Infrared spectroscopy characterization shows distinctive absorption bands at 3263 wavenumbers (nitrogen-hydrogen), 3305 wavenumbers (amino group), 3055 wavenumbers (aromatic carbon-hydrogen), 2983 wavenumbers (aliphatic carbon-hydrogen), and 1645 wavenumbers (carbonyl group) [2] [15].
The isolation of hydrazide intermediates requires careful attention to purification protocols to ensure high purity for subsequent reactions [25] [26] [27]. The crude hydrazide product obtained from the hydrazinolysis reaction can be purified through recrystallization from ethanol or through column chromatography on silica gel [13] [14]. For column chromatographic purification, a petroleum ether to ethyl acetate gradient (15:1 ratio) typically provides effective separation [13].
Alternative purification methods include the formation of protective derivatives followed by deprotection [26]. For instance, trityl-protected hydrazides can be prepared during synthesis and subsequently deprotected using 80% acetic acid treatment for 30 minutes at room temperature [26]. The acid is removed under reduced pressure, and the residue is dissolved in water and extracted with ethyl acetate to remove impurities [26].
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating quinoline formation reactions while maintaining high yields and selectivity [5] [6] [7] [8]. The application of microwave irradiation to 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide synthesis offers significant advantages in terms of reaction time reduction and energy efficiency [5] [6] [7].
The microwave-assisted Pfitzinger reaction demonstrates remarkable improvements over conventional heating methods [7] [8]. Under microwave irradiation at 400 watts with 50% duty cycle, the reaction between isatin and 2,5-dimethylacetophenone proceeds at 132°C for 33 minutes, compared to 270 minutes required under conventional heating at 140°C [7]. The microwave-assisted approach achieves comparable yields (32%) to conventional methods (47%) while dramatically reducing reaction time [7].
The dynamic microwave power system enables precise control of energy input through variable duty cycles and power levels [7]. The microwave-assisted reactions are typically performed in open vessels at normal pressure, utilizing "dry media" procedures on solid supports, solvent heating, or simultaneous cooling methods [7].
| Reaction Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Temperature (°C) | 140 | 132 |
| Reaction Time (minutes) | 270 | 33 |
| Yield (%) | 47 | 32 |
| Energy Efficiency | Low | High |
The hydrazinolysis step benefits significantly from microwave acceleration [8] [12]. Microwave-assisted condensation of quinoline esters with hydrazine hydrate can be completed in 1-3 minutes compared to several hours under conventional heating [12]. The reaction involves dissolving 2-(2,5-dimethylphenyl)quinoline-4-carboxylate (3.0 grams, 13 millimoles) in ethanol (10 milliliters) in a 100-milliliter beaker covered with a watch glass [12]. Hydrazine hydrate (13 millimoles) is added, and the mixture is thoroughly swirled for homogeneity before microwave irradiation [12].
The microwave-assisted hydrazide formation typically achieves yields comparable to or exceeding conventional methods while reducing reaction times by 90-95% [8] [12]. The rapid heating and uniform energy distribution provided by microwave irradiation minimize side reactions and improve product selectivity [5] [9].
The optimization of microwave-assisted synthesis requires careful consideration of multiple parameters including power level, duty cycle, temperature, and reaction time [7] [9] [10]. For quinoline-4-carbohydrazide synthesis, optimal conditions typically involve power levels of 100-900 watts depending on the specific transformation [7] [10]. Temperature monitoring becomes critical as microwave heating can create localized hot spots that may lead to decomposition or side reactions [7].
Solvent selection plays a crucial role in microwave-assisted synthesis, with polar protic solvents like ethanol providing efficient coupling with microwave energy [7] [10]. The use of solid supports such as silica gel or acidic bentonite can enhance reaction efficiency by providing uniform heat distribution and facilitating product isolation [7].
The purification of 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide requires systematic approaches to achieve high purity while maximizing yield recovery [13] [14] [16] [17]. Effective purification strategies encompass both chromatographic and crystallization techniques, each offering distinct advantages depending on the scale and purity requirements [13] [14] [17].
Column chromatography on silica gel represents the most versatile purification method for quinoline-4-carbohydrazide derivatives [13] [14]. The optimal mobile phase composition involves petroleum ether and ethyl acetate in a 15:1 ratio, providing effective separation of the target compound from reaction byproducts and unreacted starting materials [13]. The purification protocol typically yields 74-82% recovery of pure product as white crystalline solids [13].
Reverse-phase high-performance liquid chromatography offers superior resolution for analytical and preparative separations [26]. The chromatographic system employs a octadecylsilane column (4 × 250 millimeters for analytical, 10 × 250 millimeters for preparative) with triethylammonium acetate buffer (0.1 molar, pH 7.0) as mobile phase A and 95% acetonitrile in buffer A as mobile phase B [26]. A gradient elution from 0% to 100% B over 100 minutes provides baseline separation of hydrazide products [26].
Recrystallization techniques provide an economical and scalable approach to hydrazide purification [14] [16] [17]. The optimal crystallization protocol involves dissolving the crude product in hot ethanol followed by slow cooling to promote crystal formation [1] [2]. The crystallization process can be enhanced through seeding with pure crystals or controlled evaporation under reduced pressure [16].
Solvent selection significantly impacts crystallization efficiency and product purity [17]. Ethanol provides excellent solubility for quinoline derivatives at elevated temperatures while promoting selective precipitation upon cooling [1] [2]. Alternative solvents including acetonitrile and dichloromethane-ethanol mixtures have been evaluated for specific derivatives [16] [17].
| Purification Method | Yield Recovery (%) | Purity (%) | Time Required | Cost |
|---|---|---|---|---|
| Column Chromatography | 74-82 | 95-98 | 2-4 hours | Moderate |
| Recrystallization | 80-90 | 90-95 | 4-8 hours | Low |
| Preparative HPLC | 85-95 | >98 | 1-2 hours | High |
Systematic optimization of reaction conditions can significantly improve overall yields for 2-(2,5-dimethylphenyl)quinoline-4-carbohydrazide synthesis [31] [32] [33] [34]. Key optimization parameters include reactant stoichiometry, reaction temperature, solvent selection, and catalyst loading [31] [32] [34].
Temperature optimization studies reveal that slightly elevated temperatures (100-120°C) improve reaction kinetics without promoting decomposition pathways [31] [32]. The use of basic catalysts such as piperidine or potassium carbonate enhances reaction rates and selectivity [34]. Optimal catalyst loadings typically range from 0.1 to 1.4 equivalents depending on the specific transformation [31] [34].
Solvent effects play a crucial role in yield optimization, with polar protic solvents generally providing superior results for quinoline synthesis [33] [34]. Ethanol emerges as the optimal solvent for most transformations, offering good solubility for reactants and products while facilitating product isolation through selective precipitation [34].
The implementation of one-pot synthetic protocols can improve overall yields by eliminating intermediate isolation steps that typically result in material losses [25] [28]. One-pot procedures combine esterification and hydrazinolysis steps in a single reaction vessel, reducing handling losses and improving atom economy [25] [28].
2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide exhibits characteristic solubility patterns typical of quinoline-carbohydrazide derivatives. The compound demonstrates poor aqueous solubility but shows enhanced solubility in polar aprotic solvents [1].
In dimethyl sulfoxide (DMSO), the compound exhibits good solubility, making it a preferred solvent for analytical and synthetic applications [1]. Similarly, N,N-dimethylformamide (DMF) provides excellent solubility characteristics for this carbohydrazide derivative [3]. Ethanol serves as an effective solvent system, particularly for crystallization procedures and synthetic transformations [4] [5].
The compound's solubility profile reflects its moderate lipophilicity, as indicated by the calculated LogP value of 3.3416 [1]. This value suggests favorable partitioning into organic phases while maintaining limited water solubility. The LogSw value of -3.6099 further confirms the poor aqueous solubility characteristics [1].
| Solvent System | Solubility | Applications |
|---|---|---|
| Water | Limited/Poor | Limited pharmaceutical applications |
| DMSO | Good | Analytical studies, synthesis |
| DMF | Good | Synthetic procedures |
| Ethanol | Good | Crystallization, purification |
| Organic solvents | Variable | Depends on polarity matching |
The solubility characteristics are significantly influenced by the 2,5-dimethylphenyl substituent, which introduces steric bulk and hydrophobic character to the quinoline scaffold . This substitution pattern enhances lipophilicity compared to unsubstituted quinoline-4-carbohydrazide derivatives .
Thermal analysis of quinoline-4-carbohydrazide derivatives reveals characteristic stability patterns that provide insights into the behavior of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide under elevated temperatures.
Melting Point Characteristics: Related quinoline-4-carboxylic acid derivatives typically exhibit melting points in the range of 232-234°C, appearing as yellowish orange powders . The compound demonstrates characteristic endothermic melting transitions followed by exothermic decomposition events [7].
Thermal Stability Range: Quinoline compounds generally maintain structural integrity up to 280-300°C [8]. The decomposition onset for related quinoline-4-carboxylic acid derivatives occurs around 287°C , with characteristic infrared absorption patterns showing hydroxyl groups (3446 cm⁻¹), aromatic carbon-hydrogen bonds (3178 cm⁻¹), aliphatic carbon-hydrogen bonds (2980 cm⁻¹), and carbonyl groups (1708 cm⁻¹) .
Degradation Mechanisms: Thermogravimetric analysis (TGA) of quinoline derivatives reveals multi-step decomposition processes [8] [9]. The initial thermal events typically involve:
| Temperature Range (°C) | Thermal Event | Characteristics |
|---|---|---|
| 200-250 | Melting transition | Endothermic DSC peak |
| 250-287 | Pre-decomposition | Baseline changes |
| 287-350 | Active decomposition | Exothermic processes, weight loss |
| >350 | Complete degradation | Extensive molecular breakdown |
Substituent Effects on Stability: The 2,5-dimethylphenyl substitution pattern influences thermal stability through steric effects and electronic interactions [8]. Substituents such as NO₂, NHCOCH₃, H, or OCH₃ significantly affect the thermal decomposition behavior of quinoline compounds [8].
The acid-base behavior of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide involves multiple ionizable centers, each contributing distinct pKa values that govern the compound's protonation state under physiological conditions.
Quinoline Nitrogen Basicity: The quinoline nitrogen atom serves as the primary basic center, with literature values for quinoline derivatives ranging from pKa 4.80 to 4.93 in aqueous solution [10] [11] [12] [13]. This value represents the protonation equilibrium at the quinoline nitrogen position.
Carbohydrazide Functional Group: The carbohydrazide moiety contains both amide and hydrazine functionalities, creating additional ionization sites. Carboxylic acid-derived functional groups typically exhibit pKa values in the range of 2-4 [14] [15], while hydrazide groups show similar acidic behavior [16].
Predicted pKa Profile: Based on structural analysis and comparison with related compounds:
| Ionizable Center | Estimated pKa Range | Protonation Site |
|---|---|---|
| Quinoline nitrogen | 4.8-4.9 | N-1 of quinoline ring |
| Carbohydrazide NH₂ | 2-4 | Terminal amino group |
| Carbohydrazide NH | 8-10 | Internal nitrogen |
Substituent Effects: The 2,5-dimethylphenyl group introduces electron-donating effects through the methyl substituents, potentially increasing the basicity of the quinoline nitrogen compared to unsubstituted quinoline [17] [18]. The ortho and meta positioning of the methyl groups creates steric hindrance that may influence protonation kinetics [17].
Experimental Considerations: Direct pKa determination for 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide requires specialized techniques due to limited aqueous solubility [19] [20]. Potentiometric titration in mixed solvent systems (methanol-water or DMSO-water) followed by extrapolation to aqueous conditions represents the preferred analytical approach [19] [16].
The lipophilicity of 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide, expressed through its partition coefficient (LogP), serves as a critical parameter for understanding its membrane permeability, bioavailability, and pharmacokinetic properties.
Experimental LogP Value: The compound exhibits a LogP value of 3.3416 [1], placing it within the moderately lipophilic range that is often associated with favorable drug-like properties [21]. This value indicates moderate to good membrane permeability while maintaining adequate aqueous compatibility for biological systems.
Lipophilicity Classification: With a LogP of 3.34, the compound falls within the optimal range for oral bioavailability (LogP 2-5) [21], suggesting potential for effective cellular uptake and tissue distribution [22]. This lipophilicity profile supports the compound's utility in medicinal chemistry applications [23].
Structural Contributors to Lipophilicity: The 2,5-dimethylphenyl substituent significantly enhances the compound's lipophilic character compared to unsubstituted quinoline-4-carbohydrazide derivatives . The aromatic ring system combined with methyl substitution increases hydrophobic surface area and van der Waals interactions with lipid phases [22].
Comparative Analysis: Literature data for quinoline-1,4-quinone hybrids shows experimental lipophilicity values ranging from 1.65 to 5.06 [22], with compounds containing aromatic substituents demonstrating higher LogP values. The 2,5-dimethylphenyl derivative fits well within this established range.
| Compound Type | LogP Range | Lipophilicity Category |
|---|---|---|
| Simple quinoline derivatives | 1.65-2.85 | Low to moderate |
| Methyl-substituted derivatives | 2.26-3.73 | Moderate |
| 2,5-Dimethylphenyl derivative | 3.34 | Moderate to good |
| Highly substituted analogues | 4.16-5.06 | High |
Computational Predictions: Theoretical calculations using various computational programs show good correlation with experimental values [22] [24]. The miLogP program demonstrates the highest correlation factor (r = 0.884) with experimental lipophilicity data [22], supporting the reliability of the reported LogP value.
Pharmaceutical Implications: The LogP value of 3.34 suggests that 2-(2,5-Dimethylphenyl)quinoline-4-carbohydrazide possesses balanced physicochemical properties for potential pharmaceutical applications. This lipophilicity supports passive membrane diffusion while avoiding excessive lipophilic accumulation that could lead to poor clearance or tissue binding issues [21].